Cas no 1780146-44-2 (2-(Difluoromethyl)pyridine-5-acetonitrile)

2-(Difluoromethyl)pyridine-5-acetonitrile is a versatile organic compound with significant synthetic utility. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoromethyl group enhances its reactivity, facilitating efficient transformations. Its stability and purity make it an ideal choice for research and development applications in the chemical industry.
2-(Difluoromethyl)pyridine-5-acetonitrile structure
1780146-44-2 structure
Product Name:2-(Difluoromethyl)pyridine-5-acetonitrile
CAS No:1780146-44-2
MF:C8H6F2N2
MW:168.143448352814
CID:4812383
Update Time:2025-06-18

2-(Difluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)pyridine-5-acetonitrile
    • Inchi: 1S/C8H6F2N2/c9-8(10)7-2-1-6(3-4-11)5-12-7/h1-2,5,8H,3H2
    • InChI Key: HAHAYYFPJYBMFU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CN=1)CC#N)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36.7

2-(Difluoromethyl)pyridine-5-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029078937-250mg
2-(Difluoromethyl)pyridine-5-acetonitrile
1780146-44-2 97%
250mg
$494.40 2022-04-02
Alichem
A029078937-500mg
2-(Difluoromethyl)pyridine-5-acetonitrile
1780146-44-2 97%
500mg
$815.00 2022-04-02
Alichem
A029078937-1g
2-(Difluoromethyl)pyridine-5-acetonitrile
1780146-44-2 97%
1g
$1,549.60 2022-04-02

2-(Difluoromethyl)pyridine-5-acetonitrile Related Literature

Additional information on 2-(Difluoromethyl)pyridine-5-acetonitrile

Introduction to 2-(Difluoromethyl)pyridine-5-acetonitrile (CAS No. 1780146-44-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(Difluoromethyl)pyridine-5-acetonitrile, identified by the chemical abstracts service number 1780146-44-2, is a fluorinated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine class of heterocycles, which are widely recognized for their role as privileged scaffolds in drug discovery. The presence of both a difluoromethyl group and an acetonitrile moiety in its structure imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules.

The difluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of small molecules, thereby improving their pharmacokinetic profiles. In recent years, fluorinated compounds have been extensively studied for their ability to modulate enzyme activity, receptor binding, and cellular processes. The incorporation of fluorine atoms into drug candidates often leads to improved binding affinity, reduced susceptibility to metabolic degradation, and enhanced bioavailability. This has made fluorinated pyridines, such as 2-(Difluoromethyl)pyridine-5-acetonitrile, attractive candidates for further exploration in medicinal chemistry.

Moreover, the acetonitrile substituent at the 5-position of the pyridine ring contributes to the compound's polarity and solubility in both polar and non-polar solvents, facilitating its use in various synthetic protocols. The acetonitrile group can also serve as a handle for further functionalization through nucleophilic substitution or condensation reactions, enabling the construction of more complex molecular architectures.

Recent advancements in computational chemistry and machine learning have enabled the rapid identification of promising scaffolds for drug development. Virtual screening algorithms have been employed to predict the binding interactions of 2-(Difluoromethyl)pyridine-5-acetonitrile with biological targets such as enzymes and receptors. These computational studies have highlighted its potential as a lead compound for the discovery of novel therapeutics targeting inflammatory diseases, cancer, and infectious disorders.

In the realm of chemical biology, 2-(Difluoromethyl)pyridine-5-acetonitrile has been utilized as a key intermediate in the synthesis of probes for studying protein-protein interactions and post-translational modifications. The fluorinated pyridine core allows for selective labeling via photoaffinity techniques or click chemistry approaches, providing researchers with powerful tools to dissect complex biological pathways.

One notable application of this compound has been in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. The difluoromethyl group's ability to enhance binding affinity has been leveraged to design potent kinase inhibitors with improved selectivity profiles. For instance, derivatives of 2-(Difluoromethyl)pyridine-5-acetonitrile have shown promising activity against tyrosine kinases, which are key targets in oncology research.

The synthesis of 2-(Difluoromethyl)pyridine-5-acetonitrile typically involves multi-step organic transformations starting from commercially available precursors such as 5-bromo-pyridine or 5-chloro-pyridine. Fluorination reactions using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are commonly employed to introduce the difluoromethyl group at the desired position. Subsequent nucleophilic substitution or condensation reactions with cyanide sources complete the formation of the acetonitrile moiety.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies aimed at improving efficiency and sustainability. Green chemistry principles have been integrated into synthetic routes for 2-(Difluoromethyl)pyridine-5-acetonitrile, emphasizing minimal waste generation and energy conservation. Catalytic approaches using transition metals have been explored to achieve selective functionalization without excessive byproduct formation.

Another area where this compound has found utility is in materials science. Fluorinated pyridines exhibit unique electronic properties that make them suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The electron-withdrawing nature of both the difluoromethyl group and the acetonitrile moiety contributes to tunable charge transport characteristics, making 2-(Difluoromethyl)pyridine-5-acetonitrile a valuable component in designing advanced materials.

Future directions in research involving 2-(Difluoromethyl)pyridine-5-acetonitrile may focus on expanding its applications in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying its substituents or exploring different heterocyclic cores, researchers aim to uncover novel bioactivities with therapeutic potential. Additionally, advances in biocatalysis could enable more sustainable production methods for this compound, aligning with global efforts toward green pharmaceuticals.

In conclusion,2-(Difluoromethyl)pyridine-5-acetonitrile (CAS No. 1780146-44-2) represents a structurally intriguing compound with broad utility across multiple disciplines. Its unique combination of electronic and steric properties makes it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this molecule,2-(Difluoromethyl)pyridine-5-acetonitrile is poised to remain at the forefront of chemical biology and pharmaceutical innovation.

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